NH2-C2-NH-Boc-d4

Mass Spectrometry Internal Standard Quantitative Analysis

Quantification of ethylenediamine-containing analytes by LC-MS is frequently compromised by matrix effects and ion suppression, undermining assay accuracy. NH2-C2-NH-Boc-d4 (CAS 509148-73-6) resolves this with a definitive +4 Da mass shift, delivering unambiguous internal standardization. • ≥98% chemical purity & ≥98 atom % D isotopic enrichment ensure reliable quantification in pharmacokinetic and metabolomic workflows. • Boc-protected amine enables sequential orthogonal conjugation for PROTAC linker assembly; the deuterated backbone suppresses interfering ¹H NMR signals for mechanistic studies. • Supplied with full Certificates of Analysis; available in multiple pack sizes for discovery through preclinical development.

Molecular Formula C7H16N2O2
Molecular Weight 164.24 g/mol
Cat. No. B1278933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-C2-NH-Boc-d4
Molecular FormulaC7H16N2O2
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN
InChIInChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10)/i4D2,5D2
InChIKeyAOCSUUGBCMTKJH-CQOLUAMGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene-d4-diamine-1-n-t-boc Overview


Ethylene-d4-diamine-1-n-t-boc (CAS 509148-73-6) is a partially deuterated, N-protected ethylenediamine derivative, belonging to the class of stable isotope-labeled building blocks. It features a Boc (tert-butyloxycarbonyl) protecting group on one amine, leaving the other free for selective reactivity, while four deuterium atoms replace the backbone hydrogens . This dual functionality—protected amine for synthetic control and isotopic labeling for analytical tracking—defines its core utility . The compound is commercially available with high isotopic enrichment (≥98 atom % D) and chemical purity (≥98%) .

Why Ethylene-d4-diamine-1-n-t-boc Has No Substitute


While non-deuterated N-Boc-ethylenediamine (CAS 57260-73-8) and other Boc-protected amines share similar chemical reactivity, they fail to provide the essential analytical traceability required in modern quantitative workflows. In mass spectrometry-based assays, the lack of a defined mass shift (+4 Da relative to the d4-labeled compound) precludes their use as internal standards, leading to quantification inaccuracies due to matrix effects and ionization variability [1]. In NMR spectroscopy, the presence of backbone protons generates interfering signals that obscure spectral interpretation in complex mixtures . Furthermore, alternative isotope labels (e.g., 13C, 15N) may be synthetically inaccessible or cost-prohibitive for routine use, whereas the d4-label is introduced during synthesis and provides a clear analytical signature . These inherent limitations necessitate the use of the deuterated analog for precise, reproducible results in research and development settings.

Ethylene-d4-diamine-1-n-t-boc Comparison Data


MS Internal Standard for Quantification

Ethylene-d4-diamine-1-n-t-boc provides a +4.0 Da mass shift relative to its non-deuterated analog, N-Boc-ethylenediamine (CAS 57260-73-8, exact mass 160.121 Da). This isotopic difference allows it to serve as a perfect internal standard in mass spectrometry, co-eluting with the analyte but detected at a distinct m/z, thereby correcting for matrix effects, ionization efficiency variations, and sample preparation losses [1]. The deuterated analog's use in LC-MS/MS quantification of ethylenediamine-containing analytes follows established protocols for stable isotope-labeled internal standards, where the mass difference ensures baseline resolution in MS detection [2].

Mass Spectrometry Internal Standard Quantitative Analysis LC-MS/MS

NMR Spectral Simplification via Deuteration

The four deuterium atoms on the ethylene backbone of Ethylene-d4-diamine-1-n-t-boc effectively silence the corresponding proton NMR signals (typically appearing at δ 2.5-3.0 ppm), reducing spectral crowding and simplifying interpretation in complex mixtures . In contrast, the non-deuterated analog, N-Boc-ethylenediamine, contributes a complex multiplet in this region due to the ethylene CH2 protons, which can overlap with signals from other aliphatic protons in the sample. This deuteration strategy is a standard practice in NMR to improve resolution and enable unambiguous assignment of other molecular components .

NMR Spectroscopy Deuterium Labeling Spectral Resolution Structure Elucidation

Regioselective Functionalization with Boc Protection

The Boc group on Ethylene-d4-diamine-1-n-t-boc protects one amine, allowing for selective reaction at the free primary amine. This orthogonal protection strategy is essential for constructing complex molecules, such as peptide conjugates, PROTACs (PROteolysis TArgeting Chimeras), and other bioconjugates, where a defined linker with a specific functional handle is required . While non-deuterated N-Boc-ethylenediamine offers the same chemical reactivity, it lacks the isotopic label for downstream tracking. Alternative fully deuterated ethylenediamine (ethylene-d4-diamine, CAS 37164-19-5) lacks the Boc protection, making it less suitable for stepwise synthesis where amine selectivity is paramount .

Organic Synthesis Protecting Groups Peptide Synthesis PROTAC Linkers

Isotopic Enrichment and Chemical Purity

Commercially available Ethylene-d4-diamine-1-n-t-boc is typically supplied with ≥98 atom % D isotopic enrichment and ≥98% chemical purity, as verified by 1H NMR, 2H NMR, and MS . This high level of enrichment minimizes the presence of the non-deuterated isotopologue, which would otherwise compromise the accuracy of quantitative MS assays. In contrast, the non-deuterated analog (N-Boc-ethylenediamine) is commonly sold with 95-98% chemical purity but without isotopic specification, as it is not required for its intended synthetic use . The rigorous quality control applied to the deuterated compound ensures batch-to-batch consistency, a critical factor for reproducible analytical and synthetic outcomes.

Isotopic Enrichment Chemical Purity Quality Control Reproducibility

Ethylene-d4-diamine-1-n-t-boc Applications


LC-MS/MS Quantification of Ethylenediamine Analytes

When quantifying drug metabolites, environmental contaminants, or endogenous compounds that contain an ethylenediamine moiety, Ethylene-d4-diamine-1-n-t-boc serves as the gold standard internal standard. Its +4 Da mass shift ensures unambiguous detection and correction for matrix effects, leading to improved accuracy and precision in pharmacokinetic studies and clinical toxicology assays [1].

Deuterated PROTAC and Bioconjugate Synthesis

The compound is a critical building block for constructing PROTAC molecules with a defined linker. The Boc protection allows for sequential conjugation of the E3 ligase ligand and the target protein ligand, while the deuterium label enables tracking of the final PROTAC molecule in cellular uptake and metabolism studies .

NMR Mechanistic and Structural Studies

In research settings where NMR is used to elucidate reaction mechanisms or study biomolecular interactions, the deuterated backbone of Ethylene-d4-diamine-1-n-t-boc eliminates interfering proton signals. This allows researchers to focus on the spectral regions of interest, improving the accuracy of structural assignments and kinetic analyses .

Metabolic Tracer Studies for Amine Drugs

The compound can be incorporated into drug candidates as a metabolic tracer. The deuterium label provides a non-radioactive means to monitor the drug's distribution, metabolism, and excretion in vivo, facilitating early-stage ADME (Absorption, Distribution, Metabolism, Excretion) profiling .

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